Comprehensive Technical Guide on 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine: Chemical Properties and Kinase Inhibitor Scaffold Potential
Comprehensive Technical Guide on 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine: Chemical Properties and Kinase Inhibitor Scaffold Potential
Executive Summary
The rational design of targeted therapeutics in oncology relies heavily on privileged chemical scaffolds. Among these, the morpholinopyrimidine class has emerged as a cornerstone in the development of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways [1].
This whitepaper provides an in-depth technical analysis of 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine (also known as 2-morpholino-4-(pyrrolidin-2-yl)pyrimidine). By dissecting its physicochemical properties, structural activity relationship (SAR), and synthetic pathways, this guide serves as a foundational resource for medicinal chemists and drug development professionals utilizing this fragment for advanced lead optimization.
Structural Architecture & Physicochemical Profiling
The molecule consists of three distinct functional domains:
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Pyrimidine Core : An electron-deficient heteroaromatic ring that acts as a planar scaffold.
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C2-Morpholine Moiety : A critical hinge-binding motif. The oxygen atom serves as a hydrogen bond acceptor.
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C4-Pyrrolidine Ring : A saturated, nitrogen-containing heterocycle that provides a basic center and a vector for solvent-exposed interactions or further functionalization.
With a molecular weight of 234.30 g/mol , this compound strictly adheres to Lipinski’s Rule of Five and the "Rule of Three" for Fragment-Based Drug Discovery (FBDD).
Quantitative Physicochemical Data
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C₁₂H₁₈N₄O | - |
| Molecular Weight | 234.30 g/mol | Highly favorable for FBDD; allows significant mass budget for the addition of affinity-driving functional groups. |
| Topological Polar Surface Area | ~50.2 Ų | Excellent theoretical membrane permeability; well within the optimal range (< 90 Ų) for potential Blood-Brain Barrier (BBB) penetration. |
| LogP (Calculated) | 1.2 ± 0.3 | Optimal lipophilicity for oral bioavailability, balancing aqueous solubility with lipid membrane partitioning. |
| Hydrogen Bond Donors | 1 | The pyrrolidine NH provides a single donor vector, minimizing desolvation penalties during target binding. |
| Hydrogen Bond Acceptors | 4 | Morpholine O and Pyrimidine Ns are critical for anchoring the molecule within kinase ATP-binding pockets. |
| pKa (Pyrrolidine NH) | ~9.5 | Protonated at physiological pH (7.4); ideal for formulating as a stable, highly soluble dihydrochloride salt. |
Mechanistic Rationale: The PI3K/mTOR Pharmacophore
The PI3K/Akt/mTOR pathway is frequently hyperactivated in human malignancies, driving aberrant cell proliferation and survival [2]. 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine contains the minimal pharmacophoric elements required to competitively inhibit the ATP-binding site of these kinases.
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The Morpholine Anchor : Extensive X-ray crystallographic studies of analogous dual PI3K/mTOR inhibitors demonstrate that the morpholine oxygen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kα) [3].
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The Pyrimidine Spacer : The pyrimidine ring forces the morpholine and pyrrolidine groups into a specific spatial geometry. The electron-withdrawing nature of the pyrimidine also reduces the basicity of the morpholine nitrogen, preventing unfavorable protonation in the hydrophobic kinase pocket.
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The Pyrrolidine Vector : The C4-pyrrolidine projects toward the ribose-binding pocket or the solvent-exposed region. The secondary amine serves as an ideal synthetic handle for acylation or reductive amination to build larger, isoform-selective inhibitors.
Fig 1: PI3K/mTOR signaling cascade and the competitive inhibition node of the morpholinopyrimidine scaffold.
De Novo Synthesis & Validation Protocols
To synthesize this scaffold with high regioselectivity, a three-step protocol starting from 2,4-dichloropyrimidine is employed. The methodology prioritizes chemoselectivity and self-validating analytical checkpoints.
Fig 2: Three-step regioselective synthetic workflow for 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine.
Step 1: Regioselective Negishi Cross-Coupling
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Objective : Install the pyrrolidine ring at the C4 position.
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Causality : The C4 position of 2,4-dichloropyrimidine is more electron-deficient than C2, making it kinetically favored for oxidative addition by the palladium catalyst. Organozinc reagents (Negishi coupling) are chosen over boronic acids (Suzuki) because aliphatic pyrrolidine-2-boronic acids are highly unstable and prone to protodeboronation. The Boc protecting group prevents the secondary amine from poisoning the Pd catalyst.
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Protocol :
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Charge a flame-dried flask with 2,4-dichloropyrimidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF under N₂.
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Dropwise add (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)zinc(II) iodide (1.1 eq, 0.5 M in THF) at 0°C.
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Warm to room temperature and stir for 4 hours.
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Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
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Validation : ¹H NMR will show a distinct doublet pair for the pyrimidine protons, confirming monosubstitution. LC-MS must confirm the [M+H]⁺ mass with a characteristic chlorine isotope pattern (3:1 ratio).
Step 2: Nucleophilic Aromatic Substitution (SNAr)
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Objective : Install the morpholine ring at the C2 position.
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Causality : With C4 substituted, the remaining C2 chlorine is displaced via SNAr. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing protonation of the morpholine nucleophile without competing for the electrophilic C2 center.
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Protocol :
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Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.
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Add morpholine (2.0 eq) and DIPEA (2.5 eq).
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Heat the reaction mixture to 100°C for 12 hours.
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Cool, dilute with water, extract with DCM, and wash heavily with brine to remove DMF.
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Validation : Disappearance of the starting material on TLC. LC-MS will show the loss of the chlorine isotope pattern and a mass shift corresponding to the addition of the morpholine moiety.
Step 3: Acidic Deprotection and Salt Formation
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Objective : Remove the Boc group to yield the active secondary amine.
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Causality : The Boc group is highly acid-labile. Utilizing anhydrous 4M HCl in dioxane cleanly cleaves the carbamate while simultaneously precipitating the final product as a highly pure dihydrochloride salt, circumventing the need for complex aqueous workups or basic phase chromatography.
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Protocol :
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Suspend the intermediate from Step 2 in 4M HCl in dioxane (10 volumes).
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Stir at room temperature for 2 hours until gas evolution (CO₂, isobutylene) ceases.
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Concentrate under reduced pressure and triturate the resulting solid with cold diethyl ether.
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Filter and dry under high vacuum.
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Validation : ¹H NMR (in DMSO-d₆) will show the complete loss of the intense 9H singlet (~1.4 ppm) corresponding to the Boc group, and the appearance of a broad NH₂⁺ signal confirming salt formation.
Biological Evaluation & Assay Methodology
To validate the integration of this scaffold into larger kinase inhibitors, robust biochemical profiling is required.
ADP-Glo™ Kinase Assay Protocol
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Causality : The ADP-Glo assay is selected because it measures the generation of ADP rather than the consumption of ATP. This provides a universal, substrate-independent luminescent readout that is highly resistant to false positives caused by fluorescent compound interference—a common issue with highly conjugated pyrimidine derivatives.
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Procedure :
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Kinase Reaction : Incubate recombinant PI3Kα (or target kinase) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM), PIP2 substrate, and ultra-pure ATP in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20) for 60 minutes at room temperature.
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ADP-Glo Reagent : Add an equal volume of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
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Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.
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Readout : Measure luminescence using a microplate reader. Plot log[inhibitor] vs. normalized luminescence to calculate the IC₅₀ via non-linear regression.
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References
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines MDPI - Molecules[Link] [1]
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Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors PubMed / Bioorganic & Medicinal Chemistry Letters[Link] [2]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors NIH / Future Medicinal Chemistry[Link] [3]
